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molecular formula C16H12F4O B8514245 1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one CAS No. 40396-63-2

1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one

Cat. No. B8514245
M. Wt: 296.26 g/mol
InChI Key: GCCVZPFYFVPDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071570

Procedure details

A solution of 3.3 g. (0.0118 mole) of 4-(α,α,β,β-tetrafluorophenethyl)-benzonitrile in 25 ml. of dry, peroxide-free tetrahydrofuran is added dropwise to a stirred solution of about 0.03 mole of methylmagnesium bromide in 25 ml. of absolute ether in a nitrogen atmosphere. The mixture is stirred at reflux for about 26 hours. After cooling in an ice-bath, the adduct is hydrolyzed by the dropwise addition of about 5 ml. of water and the mixture is diluted with about 50 ml. of ether. The organic phase is decanted and the gelatinous precipitate is washed thoroughly with ether. The combined ethereal extracts are washed once with water, extracted with 15 ml. of ice-cold 6N hydrochloric acid in several portions, and then washed with water and dried over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure leaves the product as the oily solid residue. Sublimation at 95°-100° C. and 0.02 mm. gives purified material as white crystals, m.p. 128°-133° C. A sample for analysis, m.p. 134°-135.5° C., is obtained by repeated recrystallization from hexane and resublimation.
Name
4-(α,α,β,β-tetrafluorophenethyl)-benzonitrile
Quantity
0.0118 mol
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:13]1[CH:20]=[CH:19][C:16]([C:17]#N)=[CH:15][CH:14]=1)([F:12])[C:3]([F:11])([F:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:21][Mg]Br.[OH2:24]>CCOCC>[F:1][C:2]([C:13]1[CH:20]=[CH:19][C:16]([C:17](=[O:24])[CH3:21])=[CH:15][CH:14]=1)([F:12])[C:3]([F:11])([F:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
4-(α,α,β,β-tetrafluorophenethyl)-benzonitrile
Quantity
0.0118 mol
Type
reactant
Smiles
FC(C(C1=CC=CC=C1)(F)F)(F)C1=CC=C(C#N)C=C1
Step Two
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.03 mol
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of dry
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 26 hours
Duration
26 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-bath
ADDITION
Type
ADDITION
Details
the adduct is hydrolyzed by the dropwise addition of about 5 ml
CUSTOM
Type
CUSTOM
Details
The organic phase is decanted
WASH
Type
WASH
Details
the gelatinous precipitate is washed thoroughly with ether
WASH
Type
WASH
Details
The combined ethereal extracts are washed once with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 15 ml
WASH
Type
WASH
Details
of ice-cold 6N hydrochloric acid in several portions, and then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaves the product as the oily solid residue
CUSTOM
Type
CUSTOM
Details
at 95°-100° C.
CUSTOM
Type
CUSTOM
Details
gives
CUSTOM
Type
CUSTOM
Details
purified material as white crystals, m.p. 128°-133° C
CUSTOM
Type
CUSTOM
Details
A sample for analysis, m.p. 134°-135.5° C., is obtained
CUSTOM
Type
CUSTOM
Details
recrystallization from hexane and resublimation

Outcomes

Product
Name
Type
Smiles
FC(C(C1=CC=CC=C1)(F)F)(F)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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